molecular formula C13H19N3O B1331973 (4-Aminophenyl)(4-ethylpiperazin-1-yl)methanone CAS No. 21312-41-4

(4-Aminophenyl)(4-ethylpiperazin-1-yl)methanone

Cat. No. B1331973
CAS RN: 21312-41-4
M. Wt: 233.31 g/mol
InChI Key: NSBYIXFHERKEPP-UHFFFAOYSA-N
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Description

The compound (4-Aminophenyl)(4-ethylpiperazin-1-yl)methanone is not directly mentioned in the provided papers. However, the papers discuss related arylmethanone compounds with various substitutions that exhibit significant biological activities. For instance, paper describes a series of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones with central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity. Some compounds in this series also showed potential antipsychotic effects. Paper discusses the synthesis of a novel thiazolyl arylmethanone compound and its structural elucidation, while paper details the synthesis and antitumor activity of an indazolyl arylmethanone compound. These studies suggest that the arylmethanone core structure, which is shared by (4-Aminophenyl)(4-ethylpiperazin-1-yl)methanone, is a versatile scaffold for developing compounds with various pharmacological properties.

Synthesis Analysis

The synthesis of arylmethanone derivatives typically involves the condensation of appropriate aromatic acids with amines or other nitrogen-containing heterocycles. For example, the compound in paper was synthesized by condensing 3-fluorobenzoic acid with 4-morpholino-1H-indazol-3-amine. This process often requires careful selection of reagents and reaction conditions to achieve the desired substitution pattern on the arylmethanone core. The synthesis of these compounds is crucial as it allows for the exploration of structure-activity relationships and the optimization of biological activity.

Molecular Structure Analysis

The molecular structure of arylmethanone derivatives is typically confirmed using various spectroscopic techniques. Paper describes the use of FTIR, 1H NMR, 13C NMR, and high-resolution mass spectrometry to elucidate the structure of a novel thiazolyl arylmethanone compound. Additionally, the molecular structure can be optimized using computational methods such as density functional theory (DFT), as mentioned in paper . These analyses are essential for understanding the three-dimensional conformation of the molecule and its electronic properties, which are closely related to its biological activity.

Chemical Reactions Analysis

The chemical reactivity of arylmethanone derivatives can be influenced by the substituents on the aromatic ring and the nature of the amine component. The papers provided do not detail specific chemical reactions involving (4-Aminophenyl)(4-ethylpiperazin-1-yl)methanone, but they do suggest that the functional groups present in these molecules can participate in various interactions. For example, the amino group can form hydrogen bonds, which may be critical for the biological activity of these compounds, as suggested by the molecular docking studies in paper .

Physical and Chemical Properties Analysis

The physical and chemical properties of arylmethanone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. While the provided papers do not offer specific data on (4-Aminophenyl)(4-ethylpiperazin-1-yl)methanone, they do provide insights into the properties of related compounds. For instance, the stability and intermolecular charge transfer of the compound in paper were analyzed using natural bond orbital analysis, which can provide information on the compound's reactivity and interaction with biological targets. These properties are crucial for determining the compound's suitability for further development as a pharmaceutical agent.

Scientific Research Applications

  • Siderophores in Biological Pathways

    • Application : Siderophores are small molecules known for their high iron binding capacity, essential for all life forms requiring iron . They are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .
    • Methods : The secretion mechanisms of siderophores in microbes and plants are explored, and their role in regulating bioavailable iron levels is studied .
    • Results : Applications of siderophores in medicine, agriculture, and environmental sciences are extensively discussed. These applications include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
  • Artificial Intelligence in Heliophysics

    • Application : Artificial Intelligence (AI) tools are critically needed to advance Heliophysics Science research .
    • Methods : The AI tools must be at Technology Readiness Level (TRL) 5 at the start of the award and present a convincing plan to mature to TRL 6 by the end .
    • Results : The AI tools are expected to increase science return and inform Heliophysics science research disciplines of promising techniques and capabilities .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302-H312-H315-H319-H332-H335 , indicating that it can cause harm if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation. The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, wash thoroughly after handling, wear protective gloves/clothing/eye protection/face protection, and if swallowed, call a poison center or doctor if you feel unwell .

properties

IUPAC Name

(4-aminophenyl)-(4-ethylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-2-15-7-9-16(10-8-15)13(17)11-3-5-12(14)6-4-11/h3-6H,2,7-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBYIXFHERKEPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360619
Record name (4-Aminophenyl)(4-ethylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Aminophenyl)(4-ethylpiperazin-1-yl)methanone

CAS RN

21312-41-4
Record name (4-Aminophenyl)(4-ethylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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